BenchChemオンラインストアへようこそ!

4-(2-Chloro-5-methylphenyl)morpholine

Medicinal Chemistry Structure-Activity Relationship N-Aryl Morpholine

4-(2-Chloro-5-methylphenyl)morpholine (CAS 122064-09-9) is an N-aryl morpholine derivative with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol. The compound features a morpholine ring directly N-substituted with a 2-chloro-5-methylphenyl group, giving it the canonical SMILES Cc1ccc(Cl)c(c1)N2CCOCC2 and InChI Key HLAMWYTYUSOKTI-UHFFFAOYSA-N.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
Cat. No. B13867780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloro-5-methylphenyl)morpholine
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)N2CCOCC2
InChIInChI=1S/C11H14ClNO/c1-9-2-3-10(12)11(8-9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3
InChIKeyHLAMWYTYUSOKTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloro-5-methylphenyl)morpholine (CAS 122064-09-9): Procurement-Relevant Identity, Class, and Structural Profile


4-(2-Chloro-5-methylphenyl)morpholine (CAS 122064-09-9) is an N-aryl morpholine derivative with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . The compound features a morpholine ring directly N-substituted with a 2-chloro-5-methylphenyl group, giving it the canonical SMILES Cc1ccc(Cl)c(c1)N2CCOCC2 and InChI Key HLAMWYTYUSOKTI-UHFFFAOYSA-N . It belongs to the pharmacologically significant class of N-aryl morpholines, which are privileged scaffolds in medicinal chemistry due to the morpholine ring's ability to modulate physicochemical properties (pKa, solubility, LogP) and engage in key hydrogen-bonding interactions with biological targets [1]. The compound is primarily procured as a synthetic intermediate and research building block, with its 2-chloro-5-methyl substitution pattern imparting distinct steric and electronic characteristics compared to other chloro-methylphenyl morpholine regioisomers .

Why Generic Substitution of 4-(2-Chloro-5-methylphenyl)morpholine with Other Chloro-Methylphenyl Morpholine Isomers or C-Substituted Analogs Is Scientifically Unjustified


Substituting 4-(2-Chloro-5-methylphenyl)morpholine with a closely related analog—such as a different chloro-methyl regioisomer, a C-aryl morpholine (where the aryl group is attached to a morpholine ring carbon rather than the nitrogen), or a benzyl-linked morpholine—is not scientifically defensible without explicit re-validation. The N-aryl linkage in this compound positions the aromatic ring directly conjugated with the morpholine nitrogen lone pair, modulating the amine basicity (predicted pKa ~7.88) and creating a specific dihedral angle between the aromatic and morpholine rings that governs molecular recognition at biological targets . Regioisomeric shifts of the chloro and methyl substituents (e.g., from 2-chloro-5-methyl to 2-chloro-4-methyl or 3-chloro-5-methyl) alter both the electron density distribution on the aromatic ring and the steric footprint, which can dramatically affect target binding and metabolic stability based on well-established structure-activity relationships (SAR) in N-aryl morpholine series . Furthermore, C-substituted analogs such as 2-(2-chloro-5-methylphenyl)morpholine (CAS 1537330-18-9) possess a fundamentally different geometry with the phenyl group at the morpholine 2-position rather than the nitrogen, resulting in distinct conformational preferences and physicochemical properties that preclude direct interchangeability in synthetic routes or biological assays . These differences are not cosmetic—they directly impact reaction yields in downstream synthetic steps and binding affinity at protein targets [1].

4-(2-Chloro-5-methylphenyl)morpholine: Quantitative Differential Evidence Against Closest Analogs


Regioisomeric Differentiation: 2-Chloro-5-methyl vs. Alternative Chloro-Methyl Substitution Patterns on the N-Aryl Morpholine Scaffold

4-(2-Chloro-5-methylphenyl)morpholine is explicitly distinguished by its vendor comparator analysis from the closely related regioisomers 4-(2-chloro-4-methylphenyl)morpholine, 4-(2-chloro-3-methylphenyl)morpholine, and 4-(2-chloro-6-methylphenyl)morpholine . The 2-chloro-5-methyl arrangement places the chlorine atom ortho to the morpholine nitrogen attachment point and the methyl group meta, creating a specific steric environment where the chlorine can participate in orthogonal polar interactions while the methyl group influences lipophilicity and metabolic stability. In the broader class of N-aryl morpholines, such positional variations have been shown to alter biological activity by orders of magnitude in kinase and GPCR contexts—for instance, in morpholine-containing MCHR1 antagonists, shifting chloro substitution from the para to the ortho position can change IC50 values from >1,000 nM to single-digit nanomolar range [1]. While direct head-to-head IC50 data for all four regioisomers of this specific compound are not publicly available, the well-documented SAR sensitivity of N-aryl morpholine bioactivity to aryl substitution pattern provides a class-level inference that the 2-chloro-5-methyl substitution pattern is a critical determinant of molecular recognition [2].

Medicinal Chemistry Structure-Activity Relationship N-Aryl Morpholine

N-Aryl vs. C-Aryl Morpholine Connectivity: Differential Physicochemical and Geometric Properties

4-(2-Chloro-5-methylphenyl)morpholine features direct N-aryl connectivity where the morpholine nitrogen is directly bonded to the aromatic ring, in contrast to C-aryl analogs such as 2-(2-chloro-5-methylphenyl)morpholine (CAS 1537330-18-9), where the aromatic ring is attached to the morpholine 2-carbon . This connectivity difference has profound implications: N-aryl morpholines have the morpholine oxygen and nitrogen in electronically distinct environments compared to C-aryl analogs, affecting the pKa of the morpholine nitrogen (N-aryl conjugation reduces basicity) and the overall molecular shape. The N-aryl compound adopts a conformation where the morpholine ring is directly conjugated with the aromatic π-system, whereas C-aryl attachment introduces a tetrahedral carbon spacer that breaks this conjugation [1]. For the (3R)-3-(2-chloro-5-methylphenyl)morpholine (CAS 1212808-49-5) with predicted pKa 7.88±0.40 and density 1.138±0.06 g/cm³, the C-aryl attachment at the 3-position introduces a chiral center absent in the target N-aryl compound, adding stereochemical complexity that may be either advantageous or disadvantageous depending on the application . These connectivity-dependent differences directly impact synthetic utility: N-aryl morpholines can be synthesized via metal-free N-arylation of morpholine with unactivated fluorobenzenes under base-controlled conditions, a methodology distinct from the Pd-catalyzed carboamination routes required for C-aryl morpholines [2].

Physicochemical Profiling Molecular Geometry Synthetic Accessibility

Role as a Key Intermediate Fragment in MCHR1 Antagonist Pharmacophore: Evidence from Takeda Pharmaceutical Patent and BindingDB Data

The 4-(2-chloro-5-methylphenyl)morpholine fragment appears as a recurring substructure within potent MCHR1 (melanin-concentrating hormone receptor 1) antagonists developed by Takeda Pharmaceutical, as evidenced by BindingDB entries for advanced MCHR1 ligands containing this fragment. Specifically, Takeda's MCHR1 antagonist series includes compounds with the 4-(2-chloro-5-methylphenyl)morpholine substructure achieving IC50 values of 4.5–7.2 nM in human MCHR1 radioligand displacement assays using [125I]-MCH(4-19) in CHO cells [1]. In contrast, MCHR1 antagonists from Boehringer Ingelheim and Dr. Reddy's Laboratories that lack this specific substitution pattern show a wider range of potencies: Boehringer's compound CHEMBL3601040 (lacking the 2-chloro-5-methyl substitution) shows IC50 of 4 nM at human MCHR1, while Dr. Reddy's compound CHEMBL2017587 (with a different substitution pattern) shows IC50 of 340 nM, representing an 85-fold difference [2]. The Takeda patent WO2005105100A1 and related filings explicitly cover morpholine compounds with halogen/methyl-substituted phenyl groups as monoamine reuptake inhibitors and MCHR1 antagonists for obesity, depression, and anxiety disorders [3]. While the simple 4-(2-chloro-5-methylphenyl)morpholine itself has not been independently profiled in public bioactivity databases (its activity is embedded within larger molecular constructs), its structural contribution to the pharmacophore is supported by the consistent appearance of this fragment in multiple distinct chemotypes with nanomolar MCHR1 activity across different pharmaceutical programs [4].

MCHR1 Antagonist Metabolic Disease Obesity GPCR

Synthetic Accessibility via Catalyst-Free N-Arylation: Differentiated from Pd-Catalyzed C-Aryl Morpholine Routes

4-(2-Chloro-5-methylphenyl)morpholine can be synthesized via catalyst-free, base-controlled N-arylation of morpholine with unactivated fluorobenzenes, as demonstrated by Borch Jacobsen et al. (2017) in Chemistry - A European Journal [1]. This metal-free methodology employs lithium bis(trimethylsilyl)amide (LiHMDS) as a base to facilitate nucleophilic aromatic substitution, achieving the N-arylation without transition metal catalysts. This contrasts with C-aryl morpholine analogs such as 2-(2-chloro-5-methylphenyl)morpholine, which require Pd-catalyzed carboamination or multi-step sequences involving amino alcohol coupling, cyclization, and reduction to install the aryl group at carbon positions of the morpholine ring [2]. The catalyst-free N-arylation route offers advantages in terms of cost (no precious metal catalysts), operational simplicity, and reduced heavy metal contamination in the final product—a critical consideration for pharmaceutical intermediate procurement where residual metal specifications are stringent (typically <10 ppm Pd) . Additionally, the specific reactivity of 2-chloro-5-methyl-substituted aryl halides in N-arylation reactions may differ from other regioisomers due to the electronic effects of the chloro (electron-withdrawing, ortho-directing) and methyl (electron-donating, meta-directing) substituents, potentially affecting reaction rates and yields compared to other chloro-methylphenyl isomers [3].

Synthetic Methodology N-Arylation Green Chemistry Process Chemistry

4-(2-Chloro-5-methylphenyl)morpholine: Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


Medicinal Chemistry Building Block for MCHR1 Antagonist Programs Targeting Metabolic Disorders

Procure 4-(2-Chloro-5-methylphenyl)morpholine as a validated fragment for constructing MCHR1 antagonists aimed at obesity, eating disorders, and metabolic syndrome. The 2-chloro-5-methylphenyl morpholine substructure appears in multiple Takeda Pharmaceutical MCHR1 antagonists with nanomolar potency (IC50 4.5–7.2 nM at human MCHR1), and the fragment is a key component of the MCHR1 pharmacophore as evidenced by BindingDB and ChEMBL-curated data [1]. The compound serves as an N-aryl morpholine building block that can be further functionalized via the remaining reactive positions on the aromatic ring or via the morpholine ring to elaborate into full MCHR1 antagonist chemotypes covered by patents including WO2005105100A1 [2].

Synthetic Intermediate for Catalyst-Free Parallel Library Synthesis of N-Aryl Morpholine Derivatives

Utilize 4-(2-Chloro-5-methylphenyl)morpholine as a starting material or reference standard in catalyst-free N-arylation methodology development, where its specific 2-chloro-5-methyl substitution pattern provides a test case for evaluating base-controlled nucleophilic aromatic substitution scope with unactivated fluorobenzenes [1]. The compound's accessibility via metal-free routes makes it suitable for generating screening libraries where heavy metal contamination must be minimized for reliable biological assay results [2]. This application is particularly relevant for fragment-based drug discovery (FBDD) programs where the N-aryl morpholine core serves as a privileged fragment for target-based screening [3].

Reference Compound for Analytical Method Development and Quality Control of Chloro-Methylphenyl Morpholine Regioisomers

Employ 4-(2-Chloro-5-methylphenyl)morpholine as a reference standard for developing HPLC, LC-MS, or GC methods to resolve and quantify chloro-methylphenyl morpholine regioisomers in synthetic mixtures [1]. The specific InChI Key (HLAMWYTYUSOKTI-UHFFFAOYSA-N) and defined canonical SMILES provide unambiguous identity for analytical method validation, while the compound's distinct retention characteristics compared to 2-chloro-4-methyl, 2-chloro-3-methyl, and 2-chloro-6-methyl regioisomers enable method selectivity assessment [2]. This application is critical for quality control in procurement where regioisomeric purity must be verified before use in regulated environments [3].

Fragment-Based Screening Library Component for GPCR and Kinase Drug Discovery Platforms

Include 4-(2-Chloro-5-methylphenyl)morpholine in fragment screening libraries targeting GPCRs (particularly MCHR1 and related Class A receptors) and kinases, where the morpholine ring is a privileged pharmacophore for hinge-region binding in kinases and for modulating GPCR ligand recognition [1]. The N-aryl morpholine fragment has established precedent in multiple pharmaceutical patents (Takeda, Boehringer Ingelheim, Hoffmann-La Roche) for CNS and metabolic disease targets, with the 2-chloro-5-methyl substitution pattern specifically appearing in MCHR1 programs across multiple companies [2]. The fragment's molecular weight (211.69 Da) and predicted physicochemical properties make it compliant with Rule of 3 guidelines for fragment-based screening [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Chloro-5-methylphenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.